molecular formula C13H23NO4 B1278352 2-((tert-Butoxycarbonyl)(cyclohexyl)amino)acetic acid

2-((tert-Butoxycarbonyl)(cyclohexyl)amino)acetic acid

Cat. No. B1278352
M. Wt: 257.33 g/mol
InChI Key: IDWHSUSIOBKSKI-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)(cyclohexyl)amino)acetic acid is a useful research compound. Its molecular formula is C13H23NO4 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-((tert-Butoxycarbonyl)(cyclohexyl)amino)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((tert-Butoxycarbonyl)(cyclohexyl)amino)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-((tert-Butoxycarbonyl)(cyclohexyl)amino)acetic acid

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

2-[cyclohexyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14(9-11(15)16)10-7-5-4-6-8-10/h10H,4-9H2,1-3H3,(H,15,16)

InChI Key

IDWHSUSIOBKSKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC(=O)O)C1CCCCC1

sequence

G

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, 5% rhodium/alumina (3.00 g) is added to a solution of DL-N-tert-butoxycarbonylphenylglycine in ethanol (80 ml). The atmosphere is replaced with pressurized hydrogen (4.0 kgf/cm2) and stirred for ten days. The 5% rhodium/alumina is filtered out. The filtrate is concentrated under reduced pressure, and the residue is purified by silica gel column chromatography to give the titled reference compound (25.0 g).
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80 mL
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3 g
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Synthesis routes and methods II

Procedure details

Boc-N-(cyclohexyl)glycine benzyl ester (14.0 g, 40 mmol) was dissolved in 240 mL anhydrous ethanol, flushed with dry nitrogen and combined carefully under inert atmosphere with 1.5 g of 10% palladium on carbon. Using a Parr apparatus the nitrogen atmosphere was replaced with hydrogen (43 P.S.I.) and the mixture was shaken over 24 hours at room temperature. The mixture was purged with nitrogen and the catalyst and solids were removed by filtration through a pad of celite. The filtrate was concentrated by rotary evaporation and the residue was taken up in 300 mL of ethyl acetate. The ethyl acetate layer was extracted with 150 mL of 1N sodium hydroxide solution. The basic solution was acidified in an ice bath to pH 3 with 1N hydrochloric acid solution. The acid solution was extracted with ethyl acetate (3×100 mL). This solution was washed with saturated sodium chloride solution and concentrated in vacuo to a colorless oil which was further dried under high vacuum. The resulting glass/solid was triturated with hexane, which after filtration and drying provided the title compound (8.89 g) as a colorless powder. M.P. 103-104 C (uncorr.) Anal. (C13H23NO4) C, H, N; C: calcd., 60.68; found, 60.77 H; calcd., 9.01; found, 9.20. N: calcd., 5.44; found, 5.44.
Name
Boc-N-(cyclohexyl)glycine benzyl ester
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14 g
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240 mL
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